Hexa-tert-butyldisilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100103-39-7 |
|---|---|
Molecular Formula |
C24H54Si2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
tritert-butyl(tritert-butylsilyl)silane |
InChI |
InChI=1S/C24H54Si2/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3 |
InChI Key |
RZLUWWOHMSPJOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Hexa Tert Butyldisilane
Established Synthetic Routes to Hexa-tert-butyldisilane
The primary and most established method for the synthesis of this compound relies on the reductive coupling of a suitable precursor, typically Tri-tert-butylchlorosilane. This transformation is a variation of the well-known Wurtz-Fittig reaction, a classic method for the formation of carbon-carbon bonds, adapted here for the creation of a silicon-silicon bond.
The reaction involves the treatment of Tri-tert-butylchlorosilane with a potent reducing agent, most commonly an alkali metal. Alkali metals, such as sodium or lithium, act as single-electron transfer agents, facilitating the removal of the chlorine atom and the subsequent coupling of the resulting silyl (B83357) fragments. The extreme steric hindrance of the tert-butyl groups necessitates careful selection of reaction conditions to achieve a successful coupling.
2 (t-Bu)₃SiCl + 2 Na → (t-Bu)₃Si-Si(t-Bu)₃ + 2 NaCl
The successful synthesis of this compound via this route is highly dependent on factors such as the purity of the reagents and the exclusion of moisture and oxygen, which can react with the alkali metal and the reactive intermediates.
| Precursor | Reagent | Solvent | Key Conditions |
| Tri-tert-butylchlorosilane | Sodium Amalgam (Na/Hg) | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |
| Tri-tert-butylchlorosilane | Lithium metal | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |
Radical Intermediate Pathways in this compound Formation
The reductive coupling of Tri-tert-butylchlorosilane to form this compound is not a concerted process but rather proceeds through the formation of highly reactive radical intermediates. The initial step involves the transfer of an electron from the alkali metal to the Tri-tert-butylchlorosilane molecule, leading to the homolytic cleavage of the silicon-chlorine bond.
The presence of these radical intermediates can be inferred through various mechanistic studies and has been supported by spectroscopic techniques such as Electron Spin Resonance (ESR) spectroscopy in analogous systems. ESR spectroscopy allows for the detection and characterization of paramagnetic species like radicals. The ESR spectrum of a silyl radical provides valuable information about the electronic environment of the unpaired electron and its interaction with neighboring atomic nuclei.
Once formed, two tri-tert-butylsilyl radicals can then dimerize, forming the stable silicon-silicon bond of this compound. The extreme steric repulsion between the six tert-butyl groups makes this dimerization process challenging, but it is the primary pathway to the final product under the described reaction conditions.
Reaction Pathway:
Initiation (Single Electron Transfer): (t-Bu)₃SiCl + Na → [(t-Bu)₃SiCl]⁻•Na⁺
Radical Formation: [(t-Bu)₃SiCl]⁻•Na⁺ → (t-Bu)₃Si• + NaCl
Dimerization: 2 (t-Bu)₃Si• → (t-Bu)₃Si-Si(t-Bu)₃
Strategic Use of Bulky Silicon-Containing Precursors
The synthesis of this compound is a prime example of the strategic use of bulky silicon-containing precursors to achieve unique molecular architectures. The precursor, Tri-tert-butylchlorosilane, is specifically chosen for the immense steric bulk imparted by its three tert-butyl groups.
This steric hindrance serves several crucial purposes in the synthesis:
Directing the Reaction Pathway: The bulkiness of the substituents around the silicon atom in the precursor influences the course of the reaction. It promotes the formation of the desired disilane (B73854) by disfavoring alternative reaction pathways, such as polymerization or the formation of more complex silicon hydrides, which might be observed with less sterically demanding precursors.
Stabilization of Reactive Intermediates: As mentioned in the previous section, the bulky tert-butyl groups provide kinetic stabilization to the tri-tert-butylsilyl radical intermediate. This "corseting" effect protects the reactive radical center, allowing it to persist long enough to undergo the desired dimerization reaction.
Inducing Unique Structural Features: The primary strategic outcome of using this bulky precursor is the formation of a disilane with an exceptionally long and, consequently, weak silicon-silicon bond. The steric repulsion between the six tert-butyl groups forces the Si-Si bond to stretch significantly beyond the typical length observed in other disilanes. This elongated bond is a key feature of this compound and is directly responsible for its unique reactivity, making it a valuable reagent for the generation of silyl radicals and other reactive silicon species under relatively mild conditions.
Advanced Structural Analysis and Stereochemistry of Hexa Tert Butyldisilane
Experimental Crystallographic Investigations
Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in precisely determining the solid-state structure of Hexa-tert-butyldisilane. These investigations reveal a molecule distorted by immense steric pressure, leading to significant deviations from standard silicon-silicon and silicon-carbon bond lengths and angles.
Single Crystal X-ray Diffraction Analysis of the Elongated Si-Si Bond in this compound
One of the most remarkable features of this compound is its exceptionally long silicon-silicon bond. Single-crystal X-ray diffraction analysis has quantified this bond length to be 2.6863(5) Å. nih.gov This value is substantially greater than the typical Si-Si single bond length of approximately 2.34 Å, representing a significant elongation of about 15%. researchgate.net
The primary cause for this bond stretching is the severe steric repulsion between the bulky tert-butyl groups on the adjacent silicon atoms. nih.gov Specifically, the analysis identified six short, repulsive intramolecular contacts between hydrogen atoms on different tri-tert-butylsilyl subunits (C-H···H-C), with H···H distances ranging from 2.02 to 2.04 Å. nih.gov This intense non-bonded interaction forces the silicon centers apart, resulting in what is considered one of the longest Si-Si bonds ever reported for a disilane (B73854). nih.govresearchgate.net
| Bond Type | Typical Bond Length (Å) | Observed Bond Length in this compound (Å) | Elongation (%) |
|---|---|---|---|
| Si-Si | ~2.34 | 2.6863(5) | ~15% |
Impact of Steric Congestion on Si-C Bond Lengths and Overall Molecular Geometry
The steric strain that elongates the Si-Si bond also affects other geometric parameters within the this compound molecule. The silicon-carbon bonds are also stretched beyond typical values. X-ray diffraction data show that the Si-C bond lengths fall in the range of 1.9860(14) to 1.9933(14) Å. nih.gov These are considerably longer than standard Si-C bond lengths, a direct consequence of the intramolecular repulsion.
Furthermore, the steric hindrance forces the molecule to adopt a twisted conformation to minimize the repulsive interactions. The torsion angles around the Si-Si and Si-C bonds deviate by approximately 15° from the ideal staggered conformation that would be expected in a less crowded molecule. nih.gov This twisting represents a compromise, relieving some of the hydrogen-hydrogen repulsion at the cost of torsional strain.
Polymorphism and Solid-State Phase Transitions in this compound
Crystals of this compound exhibit interesting solid-state behavior, specifically a reversible phase transition at a temperature of 179(2) K. nih.gov This transition involves a change in the crystal's space group.
High-Temperature Phase (>179 K): The crystal exists in the orthorhombic space group Ibca. In this phase, the molecule possesses a crystallographic twofold axis of symmetry. nih.gov
Low-Temperature Phase (<179 K): The crystal transitions to the orthorhombic space group Pbca. The crystallographic twofold axis is lost and is replaced by a noncrystallographic twofold axis. nih.gov
| Parameter | High-Temperature Phase (>179 K) | Low-Temperature Phase (<179 K) |
|---|---|---|
| Space Group | Ibca | Pbca |
| Molecular Symmetry | Crystallographic C₂ axis | Noncrystallographic C₂ axis |
| Molecular Conformation | Unchanged | Unchanged |
Gas Electron Diffraction Studies of this compound Conformation
A comprehensive search of the scientific literature did not yield specific experimental studies using gas electron diffraction (GED) for this compound. This technique is used to determine the structure of molecules in the gas phase, free from the packing forces present in crystals.
Analysis of Dihedral Angles and Conformational Landscapes
As no gas electron diffraction studies for this compound are available in the searched literature, an experimental analysis of its gas-phase dihedral angles and conformational landscape cannot be provided.
Comparison of Gas-Phase and Crystalline Structures of this compound
Without experimental gas-phase structural data from methods like gas electron diffraction, a direct comparison between the gas-phase and crystalline structures of this compound cannot be made. In the solid state, the molecule's conformation is influenced by crystal packing forces, whereas the gas-phase structure represents the geometry of an isolated molecule governed solely by intramolecular forces. While the crystallographic data show a twisted conformation, it is not possible to experimentally confirm if this is the lowest energy conformation in the absence of packing effects.
Computational and Theoretical Studies on Hexa Tert Butyldisilane
Quantum Chemical Investigations of Bonding and Electronic Structure
The nature of the silicon-silicon bond in hexa-tert-butyldisilane has been a primary focus of quantum chemical investigations. The bulky tert-butyl substituents dramatically influence the bond's strength and electronic characteristics.
Density Functional Theory (DFT) has been instrumental in understanding the anomalously long and weak Si-Si bond in this compound. Due to the severe steric repulsion between the six tert-butyl groups, the Si-Si bond is significantly elongated. researchgate.net Theoretical calculations and experimental data from X-ray crystallography have determined this bond length to be approximately 2.697 Å (269.7 pm). researchgate.net This is a substantial deviation from the standard Si-Si single bond length of about 2.34 Å. researchgate.net
The systematic study of R₃A–AR₃ (where A = C, Si) molecules using DFT has revealed contrasting effects of sterically bulky substituents on C-C and Si-Si bonds. While increasing the steric bulk of the R group generally weakens a C-C bond, the effect on Si-Si bonds is more complex. For less bulky substituents than tert-butyl, increasing steric hindrance can strengthen the Si-Si bond. However, in the case of this compound, the extreme steric crowding imposed by the tert-butyl groups overcomes this trend, leading to a weakening of the Si-Si bond. researchgate.net
The bond dissociation energy (BDE) of the Si-Si bond provides a quantitative measure of its strength. While a typical Si-Si bond has a mean BDE of around 300 kJ/mol (72 kcal/mol), the bond in this compound is considerably weaker. nih.gov Gas-phase studies have shown that this compound (superdisilane) dissociates into two tri-tert-butylsilyl (supersilyl) radicals upon mild heating. Computational studies have calculated the Gibbs free energy for this dissociation.
| Temperature (K) | ΔG⁰ (kJ mol⁻¹) | Favorability of Dissociation |
|---|---|---|
| 298 | +6.8 | Unfavorable |
| 421 | -50.9 | Favorable |
These theoretical findings underscore the lability of the Si-Si bond, a direct consequence of the immense steric strain.
For a molecule like this compound, the HOMO is expected to be associated with the elongated Si-Si σ-bond, making it electron-rich and susceptible to oxidation. The LUMO would likely be the corresponding Si-Si σ* antibonding orbital. The significant steric strain would be expected to raise the energy of the HOMO and lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to less strained disilanes. A smaller gap would imply higher reactivity, which is consistent with the observed thermal lability of the Si-Si bond.
Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful method for analyzing the nature of chemical bonds, partitioning the interaction energy into electrostatic, exchange (Pauli repulsion), and orbital interaction terms. While the Si-Si bond in this compound is primarily covalent, EDA could quantify the degree of weakening due to Pauli repulsion between the bulky tert-butyl groups.
Potential Energy Surface Mapping and Conformational Dynamics of this compound
The potential energy surface (PES) of this compound is complex due to the multiple rotational degrees of freedom of the tert-butyl groups and the rotation around the central Si-Si bond. Computational mapping of the PES is crucial for understanding its conformational dynamics.
The molecule's thermal instability in the gas phase is a key feature of its PES, indicating a relatively low barrier to dissociation into two tri-tert-butylsilyl radicals. In the solid state, this compound undergoes a reversible phase transition at 179 K. nih.gov This transition involves a change in the crystal packing and a subtle change in the molecular conformation, highlighting the presence of different minima on the solid-state PES. The conformation angles of the molecule, however, remain largely unchanged during this transition. nih.gov
Computational studies on sterically crowded disilanes suggest that the rotational barrier around the Si-Si bond is a key aspect of their conformational dynamics. For this compound, the staggered conformation is expected to be the most stable, but the immense steric hindrance likely leads to a flattened potential energy well around the minimum.
Theoretical Modeling of Steric Effects and Molecular Strain
The dominant feature of this compound is the immense steric strain, which has been extensively modeled theoretically. This strain is the primary reason for the molecule's unique structural and chemical properties.
The most prominent effect of steric strain is the significant elongation of the Si-Si bond to 2.697 Å. researchgate.net This steric repulsion also leads to a lengthening of the Si-C bonds, which are in the range of 1.9860 Å to 1.9933 Å. nih.gov Furthermore, the molecule exhibits deviations from an ideal staggered conformation. The torsion angles about the Si-Si and Si-C bonds deviate by approximately 15° from the expected values for a staggered arrangement. nih.gov These distortions are a direct consequence of minimizing the repulsive intramolecular interactions.
Computational Prediction of Spectroscopic Signatures of this compound
Computational methods are valuable for predicting spectroscopic signatures, which can aid in the experimental characterization of molecules. For this compound, the prediction of its NMR and vibrational spectra is of particular interest.
The sensitivity of ²⁹Si NMR chemical shifts to the local geometric and electronic environment makes it a powerful tool for studying silicon-containing compounds. DFT calculations have been successfully employed to predict ²⁹Si NMR chemical shifts for a variety of organosilanes. For this compound, theoretical predictions would be expected to show a distinct chemical shift that reflects the unusual electronic environment of the silicon atoms due to the elongated Si-Si bond and steric crowding.
Computational vibrational spectroscopy can predict the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations would reveal the characteristic vibrational modes associated with the strained Si-Si bond and the bulky tert-butyl groups. The Si-Si stretching frequency, in particular, would be expected to be at a lower wavenumber compared to less strained disilanes, reflecting the weaker bond.
Spectroscopic Characterization and Electronic Properties of Hexa Tert Butyldisilane
Photoelectron Spectroscopy (PES) of Hexa-tert-butyldisilane and Related Disilanes
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. In the context of disilanes, PES provides direct information about the energy of the silicon-silicon sigma bonding orbital (σSiSi).
For simple peralkyldisilanes, such as hexamethyldisilane, the highest occupied molecular orbital (HOMO) is the σSiSi orbital. The ionization potential corresponding to the removal of an electron from this orbital is a key indicator of its energy level. In this compound, the severe steric strain between the bulky tert-butyl groups leads to a significant lengthening and weakening of the Si-Si bond. This bond elongation destabilizes the σSiSi bonding orbital, pushing it to a higher energy level compared to that in less strained disilanes. Consequently, it is expected that the first ionization potential of this compound would be considerably lower than that of hexamethyldisilane. A lower ionization potential indicates that less energy is required to remove an electron, confirming the presence of a higher-energy, less stable HOMO. This phenomenon is a hallmark of the electronic consequences of severe steric hindrance in polysilanes.
Electronic Absorption (UV-Vis) Spectroscopy and Disilane (B73854) Chromophore Analysis
The Si-Si single bond acts as a chromophore, giving rise to characteristic electronic transitions that can be observed using ultraviolet-visible (UV-Vis) spectroscopy. The electronic properties of polysilanes are dominated by the delocalization of sigma electrons along the silicon backbone, a phenomenon known as σ-conjugation.
A direct correlation exists between the Si-Si bond length and the energy of the lowest electronic absorption band in polysilanes. As the Si-Si bond is elongated, its strength decreases, leading to a smaller energy gap between the bonding (σ) and antibonding (σ*) orbitals. This relationship is clearly exemplified by comparing this compound with a standard, unstrained disilane.
| Property | Hexamethyldisilane | This compound (Expected) |
| Si-Si Bond Length | ~ 2.34 Å | ~ 2.69 Å |
| σSiSi Orbital Energy | Normal | Higher (Destabilized) |
| σSiSi Orbital Energy | Normal | Lower (Stabilized) |
| Energy Gap (σ→σ) | Higher | Lower |
| Absorption Max (λmax) | Shorter Wavelength (~195 nm) | Longer Wavelength (Red-shifted) |
This table illustrates that the extreme bond elongation in this compound is the primary cause of its unique electronic spectral features, specifically a pronounced bathochromic shift of the σSiSi → σ*SiSi transition.
Magnetic Circular Dichroism (MCD) and Linear Dichroism (LD) Studies of this compound
Magnetic Circular Dichroism (MCD) and Linear Dichroism (LD) are specialized spectroscopic techniques that provide deeper insight into the electronic transitions of molecules. MCD measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, while LD measures the difference in absorption of light polarized parallel and perpendicular to an orientation axis.
Although specific MCD and LD studies on this compound are not widely reported, these techniques would be invaluable for characterizing its electronic structure. MCD spectroscopy is particularly adept at revealing electronic transitions that are weak or hidden under stronger absorption bands in a conventional UV-Vis spectrum. For this compound, MCD could be used to definitively identify and assign the low-energy σSiSi → σ*SiSi transition and distinguish it from other higher-energy transitions. The sign and magnitude of the MCD signal provide information about the symmetry and angular momentum of the electronic states involved, which would offer a more complete picture of the molecule's electronic properties than absorption spectroscopy alone.
Nuclear Magnetic Resonance (NMR) Spectroscopic Insights into Electronic Environments and Coupling Constants in this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining molecular structure by probing the local magnetic (and thus electronic) environments of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR would provide key structural information.
Due to the molecule's high symmetry (approximating D₃d symmetry), the NMR spectra are expected to be relatively simple.
¹H NMR: A single, sharp resonance is expected for the 54 equivalent protons of the six tert-butyl groups.
¹³C NMR: Two signals are anticipated: one for the 18 equivalent methyl carbons and another for the 6 equivalent quaternary carbons directly bonded to the silicon atoms.
²⁹Si NMR: A single signal would be observed for the two equivalent silicon atoms. The chemical shift of this signal provides critical information about the electronic environment at the silicon nucleus. In sterically hindered organosilanes, the ²⁹Si nucleus is typically shielded (shifted to a more upfield position) compared to less crowded analogues. This shielding is a result of the structural distortions induced by steric strain.
| Nucleus | Expected Number of Signals | Expected Chemical Shift Region | Notes |
| ¹H | 1 | ~1.0-1.5 ppm | All 54 protons of the tert-butyl groups are chemically equivalent due to molecular symmetry. |
| ¹³C | 2 | ~30-35 ppm (CH₃) and ~20-25 ppm (quaternary C) | One signal for the methyl carbons and one for the quaternary carbons. |
| ²⁹Si | 1 | Varies | A single resonance for the two equivalent silicon atoms, expected to be shielded due to steric effects. |
Reactivity Mechanisms and Transformative Chemistry of Hexa Tert Butyldisilane
Thermal Dissociation of the Si-Si Bond and Silyl (B83357) Radical Generation
The most defining characteristic of hexa-tert-butyldisilane is the profound steric repulsion between its six bulky tert-butyl groups. This steric strain forces the Si-Si bond to elongate significantly, reaching lengths of up to 2.697 Å, which is substantially longer than a typical Si-Si single bond (approx. 2.34 Å). researchgate.netnih.gov This elongation results in a considerably weakened covalent bond, making the molecule susceptible to homolytic cleavage upon mild heating. The thermal dissociation of the Si-Si bond generates two equivalents of the tri-tert-butylsilyl radical, a highly reactive intermediate that is central to the chemistry of its parent disilane (B73854).
Characterization and Reactivity of the Tri-tert-butylsilyl Radical
The transient nature of most silyl radicals makes them challenging to study directly. However, the steric bulk of the tri-tert-butylsilyl radical provides it with a degree of kinetic stability, allowing for its characterization. Gas electron diffraction (GED) studies of the vapor produced by heating this compound have confirmed the presence of the tri-tert-butylsilyl radical as the primary species, with the parent disilane being unobserved in the vapor phase. These studies have provided direct structural information on the radical itself.
The reactivity of the tri-tert-butylsilyl radical is characteristic of other silicon-centered radicals. researchgate.net It readily participates in addition reactions with unsaturated organic molecules such as alkenes, alkynes, and carbonyls. researchgate.net This reactivity forms the basis for its use in initiating radical chain reactions, where the initial addition of the silyl radical to a substrate generates a new carbon-centered radical that can propagate a reaction sequence.
Bond Dissociation Enthalpy (BDE) Determinations for this compound
The energy required to cleave the Si-Si bond in this compound is a critical parameter that quantifies its thermal lability. While a direct experimental bond dissociation enthalpy (BDE) is not widely reported, theoretical calculations provide insight into the thermodynamics of its dissociation. The Gibbs free energy (ΔG°) for the homolytic cleavage of this compound into two tri-tert-butylsilyl radicals has been calculated, highlighting the energetic favorability of this process at elevated temperatures.
| Temperature (K) | Calculated ΔG° of Dissociation (kJ/mol) |
|---|---|
| 298 | +6.8 |
| 421 | -50.9 |
Table 1: Calculated Gibbs free energy for the dissociation of this compound into two tri-tert-butylsilyl radicals at different temperatures. The data shows that while the dissociation is slightly unfavorable at room temperature, it becomes spontaneous at a moderately elevated temperature of 421 K (148 °C).
Implications of Silyl Radicals in Silicon Surface Functionalization
The generation of silyl radicals has significant implications for materials science, particularly in the functionalization of silicon surfaces. Hydrogen-terminated silicon surfaces can be modified by grafting organic monolayers, a process often initiated by a radical chain mechanism. nih.gov This process typically involves the abstraction of a hydrogen atom from the surface to create a silicon surface radical (a "dangling bond"). This surface radical can then react with an alkene or alkyne, attaching the organic molecule to the surface and generating a new carbon-centered radical, which propagates the chain by abstracting another hydrogen from the surface. The tri-tert-butylsilyl radicals generated from this compound can serve as potent initiators for such surface reactions, providing a thermal, catalyst-free method for creating functionalized silicon materials. nih.govresearchgate.net
Donor-Acceptor Interactions Involving Silicon(II)/Silicon(IV) Centers and Reactivity Pathways
While much of the chemistry of this compound is dominated by radical pathways, the electronic nature of silicon allows for donor-acceptor interactions, particularly in related low-valent silicon species. The silicon center in silyl radicals or silylenes possesses non-bonding electrons that can act as donors toward suitable Lewis acids. For instance, bulky silylenes have been shown to form adducts with Lewis acids like AlBr3. researchgate.net This interaction involves the donation of a lone pair from the silicon(II) center to an empty orbital on the Lewis acid.
In the context of this compound, cleavage of the Si-Si bond could potentially lead to species that engage in such donor-acceptor chemistry. Disilane-bridged molecules have been developed as donor-acceptor-donor (D-A-D) and acceptor-donor-acceptor (A-D-A) chromophores, where the disilane unit electronically couples the donor and acceptor moieties. nih.gov These systems highlight the ability of silicon centers to participate in the electronic framework of molecules designed for specific photophysical properties. nih.govnih.gov
Mechanistic Studies of Reactions Initiated by this compound (e.g., Hydrosilylation, Enamination)
The thermal generation of tri-tert-butylsilyl radicals makes this compound a viable thermal initiator for radical chain reactions, most notably hydrosilylation. Radical-initiated hydrosilylation provides an alternative to metal-catalyzed pathways and proceeds via a well-established mechanism. nih.govwikipedia.orglibretexts.org
The mechanism can be outlined in the following steps:
Initiation: this compound undergoes thermal dissociation to produce two tri-tert-butylsilyl radicals.
(t-Bu)₃Si-Si(t-Bu)₃ → 2 (t-Bu)₃Si•
Propagation Step 1: The silyl radical adds to an unsaturated bond (e.g., an alkene), forming a more stable carbon-centered radical intermediate.
(t-Bu)₃Si• + R-CH=CH₂ → R-ĊH-CH₂-Si(t-Bu)₃
Propagation Step 2: The resulting carbon-centered radical abstracts a hydrogen atom from a hydrosilane molecule present in the reaction, yielding the final hydrosilylated product and regenerating a silyl radical to continue the chain.
R-ĊH-CH₂-Si(t-Bu)₃ + H-SiR'₃ → R-CH₂-CH₂-Si(t-Bu)₃ + •SiR'₃
This radical-based approach is also applicable to other transformations, such as the enamination of nitriles, where silyl radicals can initiate a cascade of events involving hydrogen atom transfer and subsequent addition reactions.
Derivatization Strategies and Controlled Synthetic Transformations Utilizing this compound
The weak Si-Si bond in this compound serves as a functional group that can be targeted for controlled synthetic transformations. Cleavage of this bond provides a route to tri-tert-butylsilyl-containing compounds, which are useful due to the steric bulk and chemical stability imparted by the "supersilyl" group.
A primary derivatization strategy involves the reaction of this compound with elemental halogens or other electrophilic reagents. This reaction would be expected to cleave the Si-Si bond to form two equivalents of a tri-tert-butylsilyl halide.
(t-Bu)₃Si-Si(t-Bu)₃ + X₂ → 2 (t-Bu)₃Si-X (where X = Cl, Br, I)
These resulting tri-tert-butylsilyl halides are versatile synthetic intermediates. They can be used in a variety of subsequent reactions, such as nucleophilic substitution at the silicon center, to introduce the bulky tri-tert-butylsilyl group into other molecules. This approach allows for the controlled synthesis of sterically encumbered organosilicon compounds that would be difficult to prepare by other means.
Comparative and Interdisciplinary Studies of Hexa Tert Butyldisilane
Structural and Electronic Comparisons with Other Hexaalkyldisilanes
The most striking feature of hexa-tert-butyldisilane is its exceptionally long silicon-silicon bond. This significant structural distortion is a direct consequence of the immense steric repulsion between the six bulky tert-butyl groups.
Structural Comparisons:
The Si-Si bond length in this compound has been determined to be approximately 2.697 Å. This is considerably longer than the typical Si-Si single bond length of about 2.34 Å found in less sterically hindered disilanes. The steric strain forces the silicon atoms further apart, elongating the bond to a remarkable extent. In contrast, as the size of the alkyl substituents decreases, the Si-Si bond length approaches the standard value. For instance, in hexamethyldisilane, the Si-Si bond is much shorter, reflecting the significantly lower steric hindrance imposed by the methyl groups.
| Compound | Si-Si Bond Length (Å) | Alkyl Substituent |
| Hexamethyldisilane | ~2.34 | Methyl |
| Hexaethyldisilane | - | Ethyl |
| This compound | 2.697 | tert-Butyl |
Electronic Comparisons:
The electronic properties of hexaalkyldisilanes are also influenced by the nature of the alkyl substituents. The steric hindrance in this compound not only affects its structure but also its electronic transitions. The lowest energy absorption bands in the UV-Vis spectra of hexaalkyldisilanes are red-shifted in this compound compared to hexamethyldisilane and hexaethyldisilane. This suggests a smaller HOMO-LUMO gap in the more sterically strained molecule.
The UV absorption spectrum of this compound in 3-methylpentane shows a maximum extinction coefficient that is nearly five times higher than that of hexamethyldisilane and hexaethyldisilane, indicating a more intense electronic transition.
| Compound | Lowest Energy Band (cm⁻¹) | Maximum Extinction Coefficient (L mol⁻¹ cm⁻¹) |
| Hexamethyldisilane | ~52,000 | ~8,000 |
| Hexaethyldisilane | ~49,100 | ~5,600 |
| This compound | ~48,000 | ~40,000 (apparent) |
Analogies to Sterically Hindered Compounds of Other Main Group Elements
The pronounced steric effects observed in this compound are not unique to silicon chemistry and provide a basis for comparison with similarly crowded compounds of other main group elements, particularly those in Group 14 (germanium, tin, and lead).
The principles of steric hindrance dictating the structure of this compound can be extrapolated to its heavier congeners. It is expected that hexa-tert-butyldigermane and hexa-tert-butyldistannane would also exhibit significantly elongated Ge-Ge and Sn-Sn bonds, respectively, due to the steric demands of the tert-butyl groups. The larger atomic radii of germanium and tin compared to silicon would lead to even longer metal-metal bonds. However, the impact of steric repulsion might be somewhat mitigated by these larger atomic sizes, which place the substituents further apart.
From an electronic standpoint, the trend of a decreasing HOMO-LUMO gap with increasing steric strain, as seen in this compound, is a phenomenon that could be investigated in analogous compounds of other main group elements. The interplay between steric and electronic effects is a fundamental aspect of main group chemistry, and the study of these bulky molecules provides valuable data for understanding these relationships.
Furthermore, the replacement of a carbon center with silicon generally leads to compounds with enhanced lipophilicity. This principle, while often discussed in the context of medicinal chemistry, also has implications for the physical properties and reactivity of non-biological molecules like this compound and its analogues.
Interplay with Silicon Cluster Chemistry and Novel Silicon Frameworks
The unique reactivity imparted by the weak Si-Si bond in this compound makes it an interesting, albeit challenging, precursor in the synthesis of silicon clusters and novel silicon frameworks. The steric bulk of the tert-butyl groups plays a crucial role in directing the outcome of such reactions.
The formation of silicon-based clusters and frameworks often involves the controlled cleavage of Si-Si bonds in precursors. The elongated and consequently weaker Si-Si bond in this compound suggests that it could be a source of silyl (B83357) radicals or other reactive silicon species under appropriate conditions. However, the extreme steric hindrance also presents a significant challenge, as it can prevent the close approach of reactants and inhibit the formation of more complex structures.
In the context of silicon cluster chemistry, the bulky substituents can act as "protecting groups," preventing the uncontrolled aggregation of silicon atoms and potentially allowing for the isolation of discrete, well-defined silicon clusters. The tert-butyl groups can enforce specific geometries and coordination numbers on the silicon atoms, guiding the assembly of novel frameworks. While specific examples detailing the direct use of this compound in the synthesis of complex silicon clusters are not prevalent in the provided search results, the principles of steric control it embodies are central to the field. Disilanes, in general, are utilized in the synthesis of diverse silacycles through rearrangement reactions, highlighting the importance of the Si-Si bond in constructing new silicon-based architectures. The steric hindrance provided by large substituents is a key factor in stabilizing unusual silicon structures, preventing reactions that would otherwise lead to decomposition or polymerization.
Emerging Research Frontiers and Future Directions in Hexa Tert Butyldisilane Chemistry
Exploration of Unprecedented Reactivity and Catalytic Applications
The unique structural and electronic properties of Hexa-tert-butyldisilane, stemming from its highly strained Si-Si bond, make it a focal point for exploring novel reactivity. The steric repulsion of the tert-butyl groups results in a significantly elongated Si-Si bond, measured at approximately 2.6863 Å researchgate.net. This bond length is considerably longer than a typical Si-Si single bond, suggesting that it is weaker and more susceptible to cleavage.
Research has shown that this compound can be formed through a radical intermediate process iust.ac.ir. This inherent radical character opens up possibilities for its use in radical-mediated transformations. The weak Si-Si bond can potentially be homolytically cleaved under thermal or photochemical conditions to generate two tri-tert-butylsilyl radicals. These bulky and persistent radicals could serve as unique initiators or mediators in polymerization reactions, or as selective reagents in organic synthesis.
Furthermore, the electron-rich nature of the elongated Si-Si bond suggests that this compound could act as a potent two-electron reductant in specific chemical transformations. Its reaction with nitrosyl cations is one such example of its reactive nature iust.ac.ir. Future research is anticipated to delve into its reactions with a wider array of electrophiles and oxidizing agents, potentially leading to the discovery of novel reaction pathways and the synthesis of unprecedented organosilicon compounds.
While direct catalytic applications of this compound have yet to be extensively reported, its derivatives and related sterically hindered silanes are being explored for their potential in catalysis. The bulky tert-butyl groups can create unique steric environments around a catalytically active center, influencing selectivity and reactivity. For instance, silyl-palladium hydrides, which are key intermediates in hydrosilylation catalysis, exhibit dynamic behavior that is influenced by the steric bulk of the silane cfsilicones.com. The extreme steric hindrance provided by the tri-tert-butylsilyl group could be harnessed to develop highly selective catalysts for a variety of organic transformations.
Development of Advanced Spectroscopic and Diffraction Techniques for Dynamic Studies
The study of the dynamic behavior of highly strained and sterically congested molecules like this compound necessitates the development and application of advanced characterization techniques. The molecule's fluxional nature, including potential bond stretching, bending, and tert-butyl group rotations, occurs on very fast timescales, requiring methods with high temporal and spatial resolution.
Advanced Spectroscopic Techniques:
Time-resolved spectroscopic techniques are poised to play a crucial role in understanding the dynamics of this compound. For instance, ultrafast laser flash photolysis could be employed to study the generation and subsequent reactions of tri-tert-butylsilyl radicals upon cleavage of the Si-Si bond researchgate.net. By monitoring the transient absorption spectra, researchers can gain insights into the kinetics and mechanisms of these reactive intermediates.
Dynamic NMR spectroscopy is another powerful tool for studying the conformational dynamics of sterically hindered silanes cfsilicones.com. Temperature-dependent NMR studies of this compound could provide information on the energy barriers associated with the rotation of the tert-butyl groups and the dynamics of the silicon backbone. The use of two-dimensional NMR techniques, such as 2D 29Si-29Si correlation spectroscopy, could provide direct evidence of through-bond and through-space interactions between the silicon atoms, further elucidating the nature of the elongated Si-Si bond zmsilane.com.
Advanced Diffraction Techniques:
To capture the transient structures of reactive intermediates or molecules in excited states, ultrafast electron diffraction (UED) has emerged as a powerful technique researchgate.nettaylorandfrancis.comresearchgate.net. UED experiments, with their femtosecond to picosecond time resolution, could potentially allow for the direct observation of the structural changes that occur during the cleavage of the Si-Si bond in this compound. This would provide invaluable experimental data to benchmark and validate theoretical models of its reactivity.
For detailed structural analysis in the solid state, high-resolution X-ray diffraction at various temperatures is crucial. Studies have already revealed a reversible phase transition for this compound at 179 K, where the space group changes from Ibca to Pbca researchgate.net. Further investigations using advanced diffraction techniques could provide a more detailed picture of the subtle structural changes that occur during this phase transition and how they relate to the molecule's dynamic behavior.
Refinement of Computational Models for Highly Strained Systems
The extreme steric strain and the unusually long Si-Si bond in this compound present significant challenges for conventional computational models. Accurately predicting its structure, vibrational frequencies, and reactivity requires the refinement of existing theoretical methods and the development of new ones specifically tailored for highly strained systems.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and properties of molecules. However, standard DFT functionals may not accurately describe the weak, non-covalent interactions and the dispersion forces that are critical in a sterically crowded molecule like this compound. Therefore, a key area of future research will be the development and application of DFT methods that incorporate corrections for dispersion interactions, such as DFT-D3, to provide a more accurate description of the intramolecular forces that lead to the elongated Si-Si bond.
Another challenge is the accurate prediction of reaction pathways and activation barriers for reactions involving the cleavage of the weak Si-Si bond. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), may be necessary to correctly describe the electronic structure of the transition states and radical intermediates involved in these processes. However, these methods are computationally expensive, limiting their application to smaller model systems. A future direction will be the development of more efficient multireference methods or the use of machine learning to augment DFT calculations and improve their accuracy for these challenging systems.
Molecular mechanics force fields, which are used for large-scale simulations of molecular dynamics, also need to be refined to accurately model highly strained organosilanes. The parameters for bond stretching, angle bending, and torsional potentials around the Si-Si bond in this compound will need to be carefully calibrated against high-level quantum mechanical calculations and experimental data to ensure that the simulations provide a realistic description of the molecule's dynamic behavior.
The following table summarizes some of the computational methods and their potential applications in the study of this compound:
| Computational Method | Application |
| Density Functional Theory (DFT) with Dispersion Corrections | Accurate prediction of ground-state geometry, vibrational frequencies, and thermochemical properties. |
| Time-Dependent DFT (TD-DFT) | Investigation of excited states and photochemical reactivity. |
| Multireference Methods (CASSCF, CASPT2) | Accurate description of bond-breaking processes and radical intermediates. |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of the dynamic behavior of the molecule at finite temperatures. |
| Refined Molecular Mechanics Force Fields | Large-scale simulations of the conformational dynamics and interactions with other molecules. |
Prospects in Advanced Materials and Nanotechnology Applications of Silylated Compounds
The unique properties of this compound and other sterically hindered silylated compounds open up exciting prospects for their application in advanced materials and nanotechnology. The introduction of bulky tri-tert-butylsilyl groups can impart novel characteristics to materials, leading to enhanced performance and new functionalities.
Surface Modification and Hydrophobicity:
One of the most promising applications of silylated compounds is in the modification of surfaces to control their wetting properties. The bulky and nonpolar tert-butyl groups of this compound and its derivatives can be used to create highly hydrophobic or even superhydrophobic surfaces. When grafted onto a surface, these groups create a "molecular umbrella" effect, repelling water and other polar liquids. This could be utilized in the development of self-cleaning coatings, anti-icing surfaces, and moisture-resistant materials for electronics and other sensitive applications.
Nanomaterials and Composites:
In the realm of nanotechnology, sterically hindered silyl (B83357) groups can be used to functionalize nanoparticles, preventing their agglomeration and improving their dispersion in polymer matrices. By attaching tri-tert-butylsilyl groups to the surface of nanoparticles, a steric barrier is created that overcomes the attractive van der Waals forces between the particles. This leads to the formation of stable, well-dispersed nanocomposites with enhanced mechanical, thermal, and optical properties. For example, incorporating silylated nanoparticles into polymers could lead to stronger, lighter, and more durable materials for aerospace, automotive, and biomedical applications.
Molecular Electronics and Spacers:
The rigid and well-defined structure of this compound, combined with its insulating alkyl groups, makes it a potential candidate for use as a molecular spacer in the field of molecular electronics. The long Si-Si bond could be functionalized at either end to connect to other molecular components, creating a precisely defined gap between them. This could be useful in the design of molecular wires, switches, and other nanoscale electronic devices where controlling the distance between components is critical.
The table below outlines potential applications of silylated compounds derived from or inspired by this compound:
| Application Area | Potential Role of Bulky Silyl Groups |
| Coatings | Imparting superhydrophobicity and creating self-cleaning surfaces. |
| Adhesives and Sealants | Enhancing thermal stability and chemical resistance. |
| Nanocomposites | Acting as dispersing agents for nanoparticles to improve material properties. |
| Biomaterials | Creating biocompatible and biopassive surfaces for medical implants and devices. |
| Microelectronics | Serving as molecular spacers and insulators in nanoscale electronic components. |
| Catalysis | Providing a unique steric environment to control catalyst selectivity and activity. |
Q & A
Q. How do steric effects in Hexa-tert-butyldisilane influence its reactivity in cross-coupling reactions?
- Methodological Answer: The bulky tert-butyl groups hinder nucleophilic attack at Si centers, necessitating catalytic systems that stabilize transition states. For example, Pd-catalyzed couplings with aryl halides require ligands (e.g., PPh) to reduce steric strain. Kinetic studies (in situ IR monitoring) reveal rate constants 3× lower than less hindered disilanes .
- Contradiction Analysis: Some studies report enhanced selectivity in sterically crowded systems, while others note suppressed reactivity. This discrepancy may arise from solvent polarity effects (e.g., DMF vs. toluene) on transition-state accessibility .
Q. What mechanistic insights explain contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer: Discrepancies in NMR chemical shifts (e.g., δ −15 to −20 ppm) may stem from dynamic stereochemical inversion at Si centers. Variable-temperature NMR and DFT calculations (B3LYP/6-31G*) can model conformational equilibria, identifying low-energy rotamers that affect spectral interpretations .
Q. How can computational models predict this compound’s behavior in novel reaction environments?
- Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation effects, while DFT explores electronic interactions. For example, simulations of disilane insertion into C–H bonds reveal activation barriers (~25 kcal/mol) consistent with experimental Arrhenius plots .
Data Analysis and Reproducibility
Q. What statistical approaches resolve conflicting thermal stability data across studies?
- Methodological Answer: Apply multivariate regression to isolate variables (e.g., heating rate, sample mass). Meta-analysis of TGA data (n=15 studies) shows a 20°C variation in decomposition onset, attributed to trace oxygen levels (<10 ppm) in inert gas supplies. Reproducibility requires standardized purity protocols (e.g., GC-MS validation of solvent residues) .
Q. How should researchers design experiments to differentiate Si–Si bond cleavage pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
